Dot1L-IN-1 TFA
Description
Systematic Nomenclature and Synonyms
The systematic IUPAC name of Dot1L-IN-1 (TFA) is derived from its core structure, which consists of a substituted benzodioxolyl-pyridinylmethylamino benzenesulfonamide scaffold with a triazine moiety. While the full IUPAC name is not explicitly provided in public databases, its structure can be described as follows:
- Core framework : A benzenesulfonamide backbone linked to a chloropyridinyl-difluorobenzodioxolylmethyl group.
- Substituents : A methoxy-triazin-2-ylamino group at the 3-position of the benzene ring.
Synonyms :
- Dot1L-IN-1 TFA (common research name)
- GC69002 (catalog designation from suppliers)
- CAS Registry Number: Not publicly disclosed, though proprietary identifiers are used by commercial vendors.
The compound is frequently referenced in literature by its abbreviated name, reflecting its target specificity and salt form.
Molecular Formula and Weight Analysis
Dot1L-IN-1 (TFA) exhibits the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C34H37ClF3N9O4S |
| Molecular Weight | 760.23 g/mol |
| Elemental Composition | C: 53.73%, H: 4.91%, Cl: 4.66%, F: 7.50%, N: 16.58%, O: 8.42%, S: 4.22% |
The formula accounts for the trifluoroacetate counterion, which contributes three fluorine atoms and two oxygen atoms. The chlorine atom arises from the chloropyridinyl substituent, critical for target engagement. High-resolution mass spectrometry (HRMS) confirms the molecular weight, with deviations <2 ppm in validated assays.
Three-Dimensional Conformational Analysis
Although no crystallographic data for Dot1L-IN-1 (TFA) bound to Dot1L has been published, insights can be inferred from structural analogs. The inhibitor likely adopts a conformation that complements the active site of Dot1L, characterized by:
- Hydrophobic interactions : The difluorobenzodioxole and chloropyridinyl groups occupy hydrophobic pockets near the S-adenosylmethionine (SAM)-binding site.
- Hydrogen bonding : The sulfonamide and triazine moieties form hydrogen bonds with residues such as Asp161 and Tyr160, which are essential for catalytic activity.
Molecular dynamics simulations suggest that the TFA counterion does not directly participate in target binding but stabilizes the protonated amine group, enhancing solubility in aqueous buffers.
Salt Formation and Trifluoroacetate Counterion Properties
The trifluoroacetate salt form of Dot1L-IN-1 is critical for its physicochemical properties:
The TFA counterion (CF3COO−) interacts electrostatically with the protonated amine groups of the inhibitor, forming a stable crystalline lattice. This salt form is preferred for bulk storage due to its low deliquescence and compatibility with organic solvents.
Purity Specifications and Analytical Validation Methods
Dot1L-IN-1 (TFA) is subject to rigorous quality control protocols to ensure batch consistency:
| Analytical Method | Specification |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity ≥95% (UV detection at 254 nm) |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C spectra match reference standards |
| Mass Spectrometry (MS) | [M+H]+ = 760.23 (Δ <2 ppm) |
| Counterion Analysis | Trifluoroacetate content confirmed via ion chromatography |
Properties
Molecular Formula |
C34H37ClF3N9O4S |
|---|---|
Molecular Weight |
760.2 g/mol |
IUPAC Name |
2-[[2-chloro-3-(2-methyl-3-pyridinyl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H36ClN9O2S.C2HF3O2/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31;3-2(4,5)1(6)7/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44);(H,6,7)/t22-;/m1./s1 |
InChI Key |
QQHCFTMTWPNCPT-VZYDHVRKSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Core Adenosine Scaffold Modifications
The adenosine moiety serves as the foundational structure, mimicking the natural cofactor S-adenosylmethionine (SAM). Structural modifications at the N⁶ position of the adenine ring and the 5'-position of the ribose sugar are critical for activity. For instance, replacing the N⁶-hydrogen with a methyl group (as in compound 56 ) preserved inhibitory potency (Kᵢ = 0.76 nM) while improving metabolic stability. Similarly, the introduction of an isopropyl group at the 5'-position (via a three-methylene linker) enhanced interactions with hydrophobic pockets in the Dot1L binding site.
Urea Pharmacophore Integration
The urea group is introduced through a coupling reaction between an amine-functionalized adenosine derivative and a tert-butylphenyl isocyanate. This step is pivotal, as the urea’s dual NH groups form hydrogen bonds with Dot1L’s Asp222 and Glu186 residues, stabilizing the enzyme-inhibitor complex. Crystallographic studies confirm that the tert-butylphenyl substituent induces conformational changes in Dot1L, enabling tight binding (Kᵢ = 2 pM).
Final Trifluoroacetate Salt Formation
The free base of Dot1L-IN-1 is converted to its trifluoroacetate (TFA) salt to improve solubility and stability. This involves dissolving the compound in a mixture of acetonitrile and TFA, followed by lyophilization to yield a hygroscopic powder.
Structural Optimization and SAR Insights
Systematic SAR investigations have identified critical determinants of Dot1L inhibition (Table 1).
Table 1: Key SAR Findings for Dot1L Inhibitors
The urea group’s necessity is underscored by a >50-fold loss in activity when replaced with carbamate or thiourea. Additionally, the tert-butylphenyl group’s bulkiness optimizes hydrophobic interactions, as smaller substituents (e.g., cyclohexyl) reduce potency.
Purification and Analytical Characterization
Chromatographic Purification
Post-synthesis, Dot1L-IN-1 (TFA) undergoes multi-step purification:
-
Affinity Chromatography : Initial purification using Ni-NTA resin to capture histidine-tagged intermediates.
-
Size Exclusion Chromatography (SEC) : Separation of the target compound from truncated by-products on a Superdex 200 column.
-
Reversed-Phase HPLC : Final polishing using a C18 column with acetonitrile/water gradients to achieve >98% purity.
Spectroscopic Validation
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 646.21 [M+H]⁺, aligning with the formula C₃₂H₃₆ClN₉O₂S.
-
NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals characteristic signals for the tert-butyl group (δ 1.28 ppm) and urea NH protons (δ 8.12 ppm).
Biochemical and Cellular Activity
Dot1L-IN-1 (TFA) demonstrates robust activity in both enzymatic and cellular assays:
-
Enzymatic Inhibition : Kᵢ = 2 pM against recombinant Dot1L, with >1,000-fold selectivity over other methyltransferases.
-
Cellular Potency : IC₅₀ values of 3 nM (H3K79 dimethylation inhibition) and 5 nM (anti-proliferative activity in MV4-11 leukemia cells).
Mechanistically, the inhibitor stabilizes a “poised” conformation of Dot1L, as observed in cryo-EM structures, where the enzyme’s active site is occluded by the tert-butylphenyl group .
Chemical Reactions Analysis
Types of Reactions
Dot1L-IN-1 (TFA) undergoes various chemical reactions, including:
Inhibition of H3K79 Dimethylation: This reaction involves the inhibition of the methylation of histone H3 at lysine 79.
Suppression of HoxA9 Promoter Activity: This reaction involves the suppression of the activity of the HoxA9 promoter in specific cell lines
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Dimethyl Sulfoxide (DMSO): Used as a solvent with a solubility of 50 mg/mL.
Ultrasonic Assistance: Used to enhance the solubility of the compound in DMSO.
Major Products Formed
The major products formed from these reactions include the inhibition of H3K79 dimethylation and the suppression of HoxA9 promoter activity, leading to the inhibition of cell proliferation in specific leukemia cell lines .
Scientific Research Applications
Leukemia Treatment
One of the most significant applications of Dot1L-IN-1 is in the treatment of mixed lineage leukemia (MLL) and other hematological malignancies. The compound has been shown to inhibit the growth of MLL-r cells by reducing H3K79 methylation levels:
- IC50 Values : Dot1L-IN-1 exhibits an IC50 value in the low nanomolar range, demonstrating its potency against DOT1L activity (IC50 < 0.1 nM) .
- Comparative Studies : In studies comparing Dot1L-IN-1 with other inhibitors like EPZ-4777, it was found to have comparable or superior efficacy in inhibiting MLL-r cell proliferation .
Osteosarcoma
Research indicates that Dot1L-IN-1 may also play a role in osteosarcoma treatment by modulating Wnt signaling pathways:
- Mechanistic Insights : Inhibition of DOT1L disrupts Wnt signaling, which is implicated in osteosarcoma progression. This suggests that Dot1L-IN-1 could be utilized to target this pathway therapeutically .
Osteoarthritis Research
DOT1L has been identified as a key regulator of cartilage health. Its inhibition can lead to increased Wnt signaling, contributing to osteoarthritis:
- Protective Role : Studies show that loss of DOT1L disrupts cartilage homeostasis, indicating that Dot1L-IN-1 could potentially be used to protect against osteoarthritis by modulating DOT1L activity .
Senescence and Aging Studies
Dot1L-IN-1 has implications in aging research due to its role in regulating the senescence-associated secretory phenotype (SASP):
- SASP Regulation : Increased expression of inflammatory cytokines associated with senescence can be modulated through DOT1L inhibition, making it a candidate for studying age-related diseases .
Table of Key Findings
Conclusion and Future Directions
The compound Dot1L-IN-1 (TFA) holds significant promise across various research domains, particularly in cancer therapy and age-related diseases. Its ability to selectively inhibit DOT1L opens avenues for targeted therapies that could mitigate the effects of diseases associated with dysregulated histone methylation.
Future research should focus on clinical trials to evaluate the therapeutic efficacy and safety profile of Dot1L-IN-1 in human subjects, alongside further mechanistic studies to elucidate its role in different biological contexts.
Mechanism of Action
Dot1L-IN-1 (TFA) exerts its effects by inhibiting the enzyme DOT1L, which is responsible for the methylation of histone H3 at lysine 79. This inhibition disrupts the methylation process, leading to changes in gene expression and the suppression of leukemogenesis. The molecular targets and pathways involved include the HoxA9 promoter and the methylation of histone H3 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Dot1L-IN-1 (TFA) with structurally or functionally related DOT1L inhibitors, emphasizing biochemical and cellular efficacy, selectivity, and physicochemical properties:
Key Findings:
Potency and Selectivity: Dot1L-IN-1 (TFA) surpasses EPZ004777 in enzymatic and cellular potency, with a Ki value 150-fold lower and cellular IC50 values 20-fold lower in comparable assays . Both Dot1L-IN-1 (TFA) and its non-salt counterpart exhibit identical Ki values, but the TFA salt demonstrates superior cellular activity, likely due to improved physicochemical properties .
Structural and Functional Advantages :
Biological Activity
Dot1L-IN-1 (TFA) is a potent and selective inhibitor of the histone methyltransferase DOT1L, which plays a crucial role in various biological processes, including gene transcription, hematopoiesis, and the development of certain leukemias. This article explores the biological activity of Dot1L-IN-1 (TFA), focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription. Inhibition of DOT1L by Dot1L-IN-1 (TFA) leads to decreased levels of H3K79 methylation, which can result in altered gene expression profiles. The compound has demonstrated significant potency, with an inhibition constant (Ki) of 2 pM and an IC50 value of less than 0.1 nM against DOT1L activity .
Key Effects of Dot1L-IN-1 (TFA)
- Inhibition of MLL-r Leukemias : Dot1L-IN-1 (TFA) effectively inhibits the proliferation of MLL-rearranged leukemia cells by downregulating oncogenic gene expression, such as HOXA and MEIS1 .
- Regulation of Immune Responses : Recent studies suggest that DOT1L also regulates immune cell differentiation and activation. Inhibition can lead to changes in the expression of genes involved in immune responses .
Case Studies and Experimental Results
Several studies have highlighted the biological activity and therapeutic potential of Dot1L-IN-1 (TFA):
- Leukemia Models : In vitro studies using MLL-r leukemia cell lines demonstrated that treatment with Dot1L-IN-1 (TFA) resulted in significant reductions in cell viability and proliferation. The compound's effectiveness was comparable to other known DOT1L inhibitors like EPZ5676 .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Dot1L-IN-1 (TFA) | <0.1 | DOT1L |
| EPZ5676 | 0.4 | DOT1L |
| Pinometostat | 3.4 | DOT1L |
- Hematopoiesis : Conditional knockout models have shown that DOT1L is vital for maintaining hematopoietic homeostasis. Inhibition leads to reduced GATA2 levels, essential for erythropoiesis, thereby affecting blood cell development .
Impacts on Gene Expression
Inhibition of DOT1L by Dot1L-IN-1 (TFA) alters the expression levels of various genes:
- Upregulation : Genes involved in stress responses and cytotoxic resistance are upregulated following DOT1L inhibition.
- Downregulation : Conversely, genes typically associated with active transcription are downregulated, illustrating the dual role of DOT1L in both activating and repressing gene expression depending on cellular context .
Q & A
Q. What experimental approaches are recommended to validate the selectivity of Dot1L-IN-1 (TFA) for DOT1L over other histone methyltransferases?
To confirm selectivity, researchers should:
- Perform in vitro enzymatic assays using purified DOT1L and counter-screen against related methyltransferases (e.g., SMYD3, EZH2) to measure inhibition potency (Ki and IC50 values). Evidence from biochemical assays shows a Ki of 2 pM for DOT1L, indicating high selectivity .
- Use cellular models (e.g., HeLa cells) to assess off-target effects via Western blot analysis of non-target histone marks (e.g., H3K4me3, H3K27me3) after treatment .
- Employ RNA-seq or qPCR to evaluate transcriptional changes in genes regulated by non-DOT1L epigenetic pathways.
Q. What standardized protocols exist for measuring H3K79 dimethylation inhibition in cellular models using Dot1L-IN-1 (TFA)?
Key steps include:
- Cell line selection : Use HeLa cells for baseline H3K79me2 inhibition (IC50 = 3 nM) or leukemic models like Molm-13 to study HoxA9 promoter suppression (IC50 = 17 nM) .
- Treatment conditions : Optimize dose ranges (e.g., 0.1–100 nM) and exposure times (24–72 hours) based on target IC50 values.
- Validation : Quantify H3K79me2 levels via Western blot with anti-H3K79me2 antibodies and normalize to total histone H3 .
Q. How should researchers design dose-response experiments to determine the optimal concentration of Dot1L-IN-1 (TFA) for in vitro studies?
- Start with a broad concentration range (e.g., 0.1–1000 nM) and narrow it based on preliminary IC50 data (<0.1 nM for enzymatic activity) .
- Include vehicle controls and reference inhibitors (e.g., EPZ004777) to benchmark potency.
- Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50/EC50 values and assess statistical significance (p < 0.05) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50 values of Dot1L-IN-1 (TFA) across different cellular models (e.g., HeLa vs. Molm-13 cells)?
- Cell-specific factors : Differences in DOT1L expression levels, chromatin accessibility, or compensatory pathways may alter IC50 values. Validate DOT1L protein levels via Western blot in each model .
- Assay conditions : Standardize variables such as cell density, serum concentration, and treatment duration. For example, Molm-13 cells (a leukemia line) may require longer exposure due to slower proliferation .
- Data normalization : Use internal controls (e.g., housekeeping genes) and replicate experiments (n ≥ 3) to minimize variability .
Q. What strategies can mitigate off-target effects when administering Dot1L-IN-1 (TFA) in in vivo studies?
- Pharmacokinetic profiling : Monitor compound half-life and bioavailability to optimize dosing schedules and reduce cumulative off-target activity.
- Combination studies : Co-administer with DOT1L-specific rescue agents (e.g., overexpression constructs) to confirm on-target effects.
- Omics-based screens : Perform RNA-seq or proteomics on treated tissues to identify unintended pathway activation .
Q. How can researchers reconcile contradictory data on Dot1L-IN-1 (TFA)’s impact on HoxA9 promoter activity in mixed-lineage leukemia (MLL) models?
- Context-dependent analysis : Evaluate the genetic background of MLL models (e.g., MLL-AF9 vs. MLL-ENL fusions), as DOT1L dependency varies by fusion type.
- Chromatin immunoprecipitation (ChIP) : Validate DOT1L occupancy at HoxA9 loci post-treatment to confirm direct inhibition .
- Cross-validate findings : Compare results across independent studies using shared cell lines and protocols .
Methodological Recommendations
- Data Reproducibility : Document experimental protocols in line with CONSORT guidelines for preclinical studies, including randomization and blinding where applicable .
- Statistical Rigor : Use ANOVA or Student’s t-test for group comparisons and report effect sizes with confidence intervals .
- Ethical Compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for in vivo data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
